REACTION_SMILES
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[C:29]([BH3-:30])#[N:31].[CH2:1]([O:2][C:4]1([O:3][Si:7]([CH3:8])([CH3:9])[CH3:10])[CH2:5][CH2:6]1)[CH3:11].[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:12][C:13](=[O:14])[OH:15].[CH3:38][OH:39].[N:16]1([C:22](=[O:23])[O:24][C:25]([CH3:26])([CH3:27])[CH3:28])[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]1.[Na+:32]>>[CH:4]1([N:19]2[CH2:18][CH2:17][N:16]([C:22](=[O:23])[O:24][C:25]([CH3:26])([CH3:27])[CH3:28])[CH2:21][CH2:20]2)[CH2:5][CH2:6]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC1(O[Si](C)(C)C)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[Na+]
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(C2CC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |